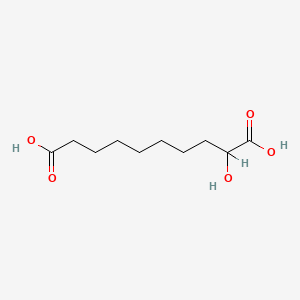

2-Hydroxydecanedioic acid

Beschreibung

Contextualization within Dicarboxylic Acid Metabolomics

Dicarboxylic acids are metabolites that can be formed through the omega-oxidation of fatty acids, a process that becomes more prominent when the primary beta-oxidation pathway is impaired. The study of these molecules, known as dicarboxylic acid metabolomics, provides valuable insights into cellular metabolism and its dysregulation in disease.

2-Hydroxydecanedioic acid is a notable member of the dicarboxylic acid family. hmdb.ca Its presence and concentration in biological fluids like urine can indicate underlying metabolic disturbances. ebi.ac.uknih.gov For instance, an excess of dicarboxylic acids, including 2-hydroxydecanedioic acid, is a hallmark of certain inherited metabolic disorders. nih.gov The analysis of these acids is crucial for diagnosing and understanding the pathophysiology of such conditions.

Recent advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have enabled the sensitive and specific detection of 2-hydroxydecanedioic acid and other dicarboxylic acids in complex biological samples. nih.govnih.govacs.org These methods are instrumental in untargeted metabolomics studies, which aim to comprehensively profile all small molecules in a biological system to identify biomarkers and metabolic pathways. nih.gov

Historical Perspectives on its Identification and Research Trajectory

The identification of 2-hydroxydecanedioic acid in a clinical context dates back to studies of rare genetic disorders. It was first reported as an unusual urinary metabolite in patients with peroxisomal biogenesis disorders like Zellweger syndrome and neonatal adrenoleukodystrophy (NALD). ebi.ac.ukpharmaffiliates.com In these conditions, impaired peroxisomal fatty acid oxidation leads to the accumulation and excretion of various dicarboxylic acids, with 2-hydroxydecanedioic acid being a particularly noteworthy marker. ebi.ac.uk Its presence in the urine of these patients provided a valuable diagnostic clue. ebi.ac.ukpharmaffiliates.com

Early research focused on identifying and quantifying this and other related metabolites in the urine of affected individuals. ebi.ac.uknih.gov The development of GC-MS was a pivotal advancement that allowed for the definitive characterization of these compounds. nih.gov

Later investigations expanded to explore the stereochemistry of 2-hydroxydecanedioic acid. Studies revealed that the 2R-enantiomer is the predominant form excreted in the urine of patients with Zellweger syndrome and in premature infants fed a diet containing medium-chain triglycerides (MCTs). ebi.ac.ukresearchgate.net This finding suggested a common or similar metabolic pathway for its formation in these different contexts. ebi.ac.uk

The research trajectory has since broadened, with studies now exploring the role of 2-hydroxydecanedioic acid in other conditions. For example, it has been identified as a potential biomarker in the exhaled breath condensate of patients with non-small cell lung cancer, indicating its potential relevance beyond inherited metabolic diseases. nih.gov

Contemporary Research Imperatives for 2-Hydroxydecanedioic Acid

Current research on 2-hydroxydecanedioic acid is driven by several key imperatives:

Biomarker Discovery and Validation: A primary focus is on validating 2-hydroxydecanedioic acid as a reliable biomarker for various diseases. This includes its established role in peroxisomal disorders and its emerging potential in cancer detection. nih.govpharmaffiliates.comnih.gov Research is aimed at understanding its sensitivity and specificity in different patient populations. nih.gov

Elucidation of Metabolic Pathways: While its association with impaired fatty acid oxidation is known, the precise biochemical pathways leading to the formation of 2-hydroxydecanedioic acid are not fully understood. ebi.ac.uk Further research is needed to delineate the enzymatic steps and regulatory mechanisms involved.

Analytical Method Development: There is an ongoing need to refine and develop more robust and high-throughput analytical methods for the quantification of 2-hydroxydecanedioic acid in various biological matrices. scispace.com This includes improving derivatization protocols for GC-MS analysis and enhancing the accuracy of LC-MS-based metabolomics. acs.orgscispace.com

Exploring Broader Biological Significance: Beyond its role as a disease biomarker, researchers are interested in the broader biological functions of 2-hydroxydecanedioic acid. For instance, its structural similarity to other hydroxy acids suggests it may have roles in cell signaling or as a monomer in polymer synthesis. ontosight.ai

Interactive Data Tables

Table 1: Chemical Properties of 2-Hydroxydecanedioic Acid

| Property | Value | Source |

| IUPAC Name | 2-hydroxydecanedioic acid | nih.gov |

| Chemical Formula | C10H18O5 | hmdb.canih.gov |

| Average Molecular Weight | 218.247 g/mol | ebi.ac.uk |

| Monoisotopic Molecular Weight | 218.11542 g/mol | hmdb.caebi.ac.uk |

| CAS Registry Number | 103963-71-9 | hmdb.caebi.ac.uk |

| Melting Point | 118 - 121 °C | nih.gov |

| Physical Description | Solid | nih.gov |

Table 2: Research Findings on 2-Hydroxydecanedioic Acid

| Research Area | Key Finding | Associated Conditions | Analytical Technique | Reference |

| Metabolomics | Identified as an unusual dicarboxylic acid in high concentrations in urine. | Reye's-like syndrome (with hopantenate therapy) | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Clinical Biochemistry | Considered an important diagnostic marker for peroxisomal disorders. | Zellweger syndrome, Neonatal Adrenoleukodystrophy | Enantioselective Multidimensional Gas Chromatography-Mass Spectrometry | ebi.ac.uk |

| Cancer Research | Upregulated in the exhaled breath condensate of NSCLC patients. | Non-Small Cell Lung Cancer (NSCLC) | Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS) | nih.gov |

| Cancer Biomarker Discovery | Identified as a potential plasma metabolite for early-stage NSCLC detection. | Non-Small Cell Lung Cancer (NSCLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

| Inborn Errors of Metabolism | Accumulation observed in urine, indicating impaired fatty acid oxidation. | Zellweger syndrome, Neonatal Adrenoleukodystrophy | Gas Chromatography-Mass Spectrometry (GC-MS) | ebi.ac.uk |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydroxydecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c11-8(10(14)15)6-4-2-1-3-5-7-9(12)13/h8,11H,1-7H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIOYESQKJFWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(C(=O)O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869411 | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

103963-71-9 | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103963-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxysebacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103963719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118 - 121 °C | |

| Record name | 2-Hydroxydecanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000424 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Sources of 2 Hydroxydecanedioic Acid

2-Hydroxydecanedioic Acid as a Urinary Metabolite

2-Hydroxydecanedioic acid is a known urinary metabolite. pharmaffiliates.comdcchemicals.commedkoo.com Its presence in urine has been particularly noted in the context of certain medical conditions. For instance, it has been identified as a biomarker for peroxisomal disorders like neonatal adrenoleukodystrophy and Zellweger syndrome in children. pharmaffiliates.comebi.ac.uk Studies involving patients with these conditions have shown increased excretion of 2-hydroxysebacic acid. ebi.ac.uknih.gov Furthermore, stereoselective analysis has revealed the presence of the 2R-enantiomer of 2-hydroxysebacic acid in the urine of patients with Zellweger syndrome and premature infants who are fed medium-chain triglycerides. ebi.ac.uk

Detection in Exhaled Breath Condensate (EBC) and Other Biological Matrices

Beyond urine, 2-hydroxydecanedioic acid has been identified in exhaled breath condensate (EBC). researchgate.netlipidmaps.org EBC is a non-invasive sample that captures aerosolized droplets and volatile compounds from the airway lining fluid, offering insights into the biochemical state of the lungs. researchgate.netnih.gov In the context of lung health, studies have detected 3-hydroxysebacic acid/2-hydroxydecanedioic acid as one of the upregulated fatty acids in the EBC of individuals with non-small cell lung cancer. researchgate.netnih.gov

The compound has also been detected, though not quantified, in some food sources of animal origin, such as various types of poultry and domestic pigs. hmdb.ca This suggests a potential exogenous source for the compound, in addition to its endogenous formation. hmdb.ca

Metabolic Pathways and Biosynthesis of 2 Hydroxydecanedioic Acid

Precursor Compounds and Metabolic Origins

The journey to the synthesis of 2-hydroxydecanedioic acid begins with precursor molecules that are rerouted from their typical metabolic fates.

The most direct precursor to 2-hydroxydecanedioic acid is sebacic acid (decanedioic acid). Several sources identify 2-hydroxydecanedioic acid as a direct oxidation product of sebacic acid. dcchemicals.commedkoo.com This conversion involves the hydroxylation of the alpha-carbon (the carbon atom adjacent to a carboxyl group) of the sebacic acid molecule. This metabolic link is significant, as sebacic acid itself is a product of fatty acid metabolism. researchgate.net

| Precursor | Product | Transformation |

| Sebacic Acid | 2-Hydroxydecanedioic Acid | α-Oxidation/Hydroxylation |

This table illustrates the direct metabolic conversion of Sebacic Acid to 2-Hydroxydecanedioic Acid.

The biosynthesis of 2-hydroxydecanedioic acid is best understood within the broader context of how dicarboxylic and hydroxydicarboxylic acids are formed. The primary pathway for fatty acid breakdown is mitochondrial beta-oxidation. nih.govnih.gov However, when this pathway is defective or overwhelmed—such as in certain genetic disorders, fasting, or high-fat diets—an alternative pathway called omega-oxidation (ω-oxidation) becomes more prominent. nih.govwikipedia.org

Omega-oxidation occurs in the smooth endoplasmic reticulum of liver and kidney cells and involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. wikipedia.org This process converts a monocarboxylic fatty acid into a dicarboxylic acid. nih.govnih.gov For instance, decanoic acid can be converted to sebacic acid (decanedioic acid) via this pathway.

The formation of various hydroxy dicarboxylic acids, such as the related compound 3-hydroxydecanedioic acid, is proposed to result from a combination of omega-oxidation and incomplete beta-oxidation. hmdb.canih.gov In situations of metabolic stress, intermediates of beta-oxidation, such as 3-hydroxy fatty acids, can accumulate. These intermediates can then be acted upon by the omega-oxidation system, leading to the formation of 3-hydroxydicarboxylic acids. hmdb.canih.gov The presence of 2-hydroxydecanedioic acid in urine, particularly in patients with peroxisomal disorders, suggests its formation results from similar or related pathways where dicarboxylic acid metabolism is altered. ebi.ac.uk

Enzymatic Systems Involved in 2-Hydroxydecanedioic Acid Biosynthesis

The conversion of fatty acids to dicarboxylic acids and subsequently to 2-hydroxydecanedioic acid involves several key enzymatic systems. The initial ω-oxidation of a fatty acid to a dicarboxylic acid like sebacic acid is catalyzed by a three-enzyme system:

Cytochrome P450 (CYP) Monooxygenase : This enzyme, particularly from the CYP4A and CYP4F families, hydroxylates the terminal omega-carbon of the fatty acid. wikipedia.orgnih.govwikipedia.org

Alcohol Dehydrogenase : The newly formed hydroxyl group is then oxidized to an aldehyde. wikipedia.orgwikipedia.org

Aldehyde Dehydrogenase : The aldehyde group is further oxidized to a carboxylic acid, yielding a dicarboxylic acid. wikipedia.orgwikipedia.org

Once sebacic acid is formed, its subsequent conversion to 2-hydroxydecanedioic acid requires a hydroxylation step at the C-2 position (alpha-oxidation). While the specific enzyme responsible for this alpha-hydroxylation of sebacic acid has not been definitively identified in the literature, it is likely catalyzed by a hydroxylase. In peroxisomal disorders where 2-hydroxysebacic acid is found, the impairment of peroxisomal beta-oxidation may lead to the accumulation of substrates like dicarboxylic acids, which are then acted upon by other oxidative enzymes. ebi.ac.ukresearchgate.net

Metabolic Interrelationships with Other Dicarboxylic Acids and Fatty Acids

The appearance of 2-hydroxydecanedioic acid is a strong indicator of its connection to a wider network of fatty acid and dicarboxylic acid metabolism. It rarely appears in isolation. In conditions like ketoacidosis or inherited metabolic disorders such as Zellweger syndrome, urine samples contain a complex mixture of unusual dicarboxylic and hydroxydicarboxylic acids. nih.govebi.ac.uk

Sebacic acid, the precursor, can itself be further metabolized via peroxisomal beta-oxidation, which shortens the carbon chain from both ends. europa.eunih.gov This process yields shorter-chain dicarboxylic acids such as suberic acid (C8) and adipic acid (C6). europa.eunih.gov Therefore, the metabolic flux through sebacic acid can lead either to chain-shortened dicarboxylates or, via alpha-oxidation, to 2-hydroxydecanedioic acid.

Studies have shown that in certain metabolic states, 2-hydroxydecanedioic acid is excreted along with a variety of other related metabolites, highlighting these intricate relationships.

| Metabolites Found with 2-Hydroxydecanedioic Acid |

| Adipic acid |

| Suberic acid |

| Sebacic acid |

| 3-Hydroxyoctanedioic acid |

| 3-Hydroxydecanedioic acid |

| 3-Hydroxydodecanedioic acid |

| Various unsaturated dicarboxylic acids |

This table, compiled from studies on metabolic disorders, lists dicarboxylic and hydroxydicarboxylic acids that are often found concurrently with 2-hydroxydecanedioic acid, indicating a shared metabolic origin or disruption. nih.govresearchgate.netnih.gov

Furthermore, research on the metabolism of royal jelly, which contains C10 fatty acids, showed the concurrent appearance of metabolites like sebacic acid and 3-hydroxysebacic acid in plasma, providing further evidence of the close metabolic links between these C10 dicarboxylic acids. rsc.orgnih.gov

Advanced Analytical Chemistry and Methodologies for 2 Hydroxydecanedioic Acid Research

Chromatographic and Spectrometric Techniques for Characterization and Quantification

A suite of powerful analytical methods is employed for the detailed investigation of 2-hydroxydecanedioic acid. These techniques offer high sensitivity, selectivity, and structural information crucial for metabolomic research.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of urinary organic acids, including 2-hydroxydecanedioic acid. semanticscholar.orgnih.govmetbio.netresearchgate.net The methodology involves the extraction of organic acids from a biological sample, typically urine, followed by a derivatization step to increase the volatility and thermal stability of the analytes. metbio.netresearchgate.net Common derivatization agents include N,O,-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the polar carboxyl and hydroxyl groups into their trimethylsilyl (B98337) (TMS) ethers and esters.

The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its structural elucidation and identification by comparing the obtained spectrum with libraries of known compounds. researchgate.net GC-MS has been instrumental in the initial identification of 2-hydroxydecanedioic acid (also known as 2-hydroxysebacic acid) in the urine of patients with certain peroxisomal disorders.

Table 1: Typical GC-MS Workflow for 2-Hydroxydecanedioic Acid Analysis

| Step | Description |

| Sample Preparation | Acidification of urine followed by extraction of organic acids into an organic solvent (e.g., diethyl ether, ethyl acetate). nih.gov |

| Derivatization | Conversion of acidic and hydroxyl groups to volatile trimethylsilyl (TMS) derivatives. |

| GC Separation | Separation of derivatized compounds on a capillary column based on volatility and polarity. |

| MS Detection | Ionization by electron impact and detection of characteristic mass fragments for structural identification. |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative and complementary technique to GC-MS for the analysis of organic acids. mdpi.com One of the primary advantages of LC-MS/MS is that it often does not require the extensive sample derivatization necessary for GC-MS, thus simplifying and shortening sample preparation time. mdpi.com This technique is particularly well-suited for the analysis of polar and thermally labile compounds.

In LC-MS/MS, the sample is first separated by liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer, where the compounds are ionized, commonly using electrospray ionization (ESI). The first mass spectrometer (MS1) selects the precursor ion of the target analyte (e.g., the deprotonated molecule of 2-hydroxydecanedioic acid, [M-H]⁻). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for the quantification of specific metabolites in complex biological fluids like urine and plasma. While specific applications detailing the LC-MS/MS analysis of 2-hydroxydecanedioic acid are not as prevalent as GC-MS, the methodology is well-established for similar dicarboxylic acids and is readily applicable. nih.gov

Ultra-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) is a cutting-edge technique used in untargeted metabolomics to obtain a comprehensive snapshot of all measurable metabolites in a biological sample. mdpi.comnih.govyoutube.com This approach is not targeted to a specific compound but rather aims to detect and identify as many metabolites as possible. UPLC utilizes columns with smaller particle sizes, providing higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. researchgate.net

The UPLC system is coupled to a high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, which can measure the mass-to-charge ratio of ions with very high accuracy (typically <5 ppm). mdpi.com This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. In an untargeted metabolomics study, the vast amount of data generated is processed using specialized software to detect features, align chromatograms, and compare different sample groups to find statistically significant differences. mdpi.com Putative identification of metabolites, such as 2-hydroxydecanedioic acid, is then achieved by matching the accurate mass and retention time to metabolomics databases. hmdb.ca This powerful, hypothesis-generating approach can reveal novel biomarkers and provide new insights into metabolic pathways. youtube.com

Stereoselective Analysis of 2-Hydroxydecanedioic Acid Enantiomers

2-Hydroxydecanedioic acid possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-hydroxydecanedioic acid and (S)-2-hydroxydecanedioic acid. The stereochemistry of metabolites can provide crucial information about their enzymatic origins and metabolic pathways. nih.govnih.gov

Enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC-MS) is a sophisticated technique that has been successfully applied to the chiral differentiation of 2-hydroxydecanedioic acid in urine. nih.govnih.govnih.govresearchgate.net This method utilizes two gas chromatographic columns with different selectivities connected in series.

The first column is a non-chiral column that performs an initial separation of the complex mixture of urinary metabolites. A specific portion of the eluent from this first column, containing the compound of interest, is then selectively transferred ("heart-cut") to a second, chiral column. nih.govresearchgate.net This chiral column is coated with a stationary phase, such as a cyclodextrin (B1172386) derivative, that can interact differently with the two enantiomers, leading to their separation. nih.gov

Research on urine samples from patients with Zellweger syndrome, a peroxisomal disorder, has utilized enantio-MDGC-MS to determine the enantiomeric composition of excreted 2-hydroxydecanedioic acid. nih.govnih.gov These studies found a predominant excretion of the (R)-enantiomer, providing valuable diagnostic information and insights into the impaired fatty acid oxidation pathways in these patients. nih.gov

Table 2: Enantiomeric Distribution of 2-Hydroxydecanedioic Acid in Urine from Zellweger Syndrome Patients

| Patient Group | Predominant Enantiomer | Analytical Technique | Reference |

| Zellweger Syndrome | (R)-2-hydroxydecanedioic acid | Enantio-MDGC-MS | nih.govnih.gov |

Application of Stable Isotope Standards for Quantitation

For accurate and precise quantification of metabolites in biological samples, stable isotope dilution (SID) mass spectrometry is considered the gold standard. nih.govresearchgate.net This method involves the use of a stable isotope-labeled internal standard, which is an analogue of the analyte of interest that has been synthesized to contain one or more heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). symeres.comnih.govnih.gov

The stable isotope-labeled standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic separation. researchgate.net However, it is distinguishable by the mass spectrometer due to its higher mass. A known amount of the labeled standard is added to the sample at the beginning of the analytical procedure. The concentration of the endogenous analyte is then determined by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. nih.gov

This approach effectively corrects for any sample loss during processing and for variations in instrument response (matrix effects), leading to highly accurate and reproducible quantitative results. researchgate.net While the specific synthesis of a stable isotope-labeled 2-hydroxydecanedioic acid for use as an internal standard is not widely documented in the literature, the principle is routinely applied to the quantification of other organic acids and biomarkers and is the preferred method for rigorous quantitative studies. nih.govnih.govscilit.com

Biological Significance of 2 Hydroxydecanedioic Acid in Physiological and Pathophysiological Contexts

Role as a Biochemical Marker in Metabolic Homeostasis

Under normal physiological conditions, 2-hydroxydecanedioic acid is typically present at very low levels in urine. Its endogenous production is linked to the metabolism of fatty acids. While not a central player in the primary energy-producing pathways, its appearance in higher concentrations can signal a shift or disruption in metabolic homeostasis. The analysis of urinary organic acids, including 2-hydroxydecanedioic acid, serves as a valuable tool for investigating metabolic balance and detecting underlying inborn errors of metabolism.

Implications in Peroxisomal Function and Disorders

Peroxisomes are cellular organelles that play a crucial role in various metabolic processes, including the beta-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. medscape.comnih.gov The dysfunction of peroxisomes leads to a group of genetic disorders known as peroxisomal biogenesis disorders (PBDs), with Zellweger syndrome being the most severe form.

Elevated urinary excretion of 2-hydroxydecanedioic acid is a significant biochemical marker for PBDs, such as Zellweger syndrome and neonatal adrenoleukodystrophy (NALD). ebi.ac.uk In these disorders, the impaired function of peroxisomes leads to the accumulation of specific metabolites, including very-long-chain fatty acids and dicarboxylic acids. The presence of 2-hydroxydecanedioic acid, alongside other characteristic organic acids, in the urine of affected individuals is a key diagnostic indicator. metbio.net Studies have shown that the stereoisomeric form of 2-hydroxydecanedioic acid excreted in patients with Zellweger syndrome is predominantly the 2R-enantiomer. ebi.ac.uk

Table 1: Peroxisomal Disorders Associated with Elevated 2-Hydroxydecanedioic Acid

| Disorder | Description | Key Biochemical Findings |

|---|---|---|

| Zellweger Syndrome | The most severe form of peroxisomal biogenesis disorders, characterized by profound neurological defects, craniofacial abnormalities, and liver dysfunction. umich.edunih.gov | Markedly increased urinary excretion of 2-hydroxydecanedioic acid, along with elevated very-long-chain fatty acids (VLCFAs) and other dicarboxylic acids. ebi.ac.ukmetbio.net |

| Neonatal Adrenoleukodystrophy (NALD) | A less severe form of PBD compared to Zellweger syndrome, with a similar but generally milder clinical presentation. | Increased urinary levels of 2-hydroxydecanedioic acid and other metabolites indicative of peroxisomal dysfunction. ebi.ac.uk |

The accumulation of 2-hydroxydecanedioic acid in PBDs is a direct consequence of impaired peroxisomal fatty acid β-oxidation. nih.gov Peroxisomes are responsible for the initial steps of breaking down VLCFAs and other complex fatty acids. medscape.com When this process is defective, alternative metabolic pathways, such as omega (ω)-oxidation, become more active, leading to the formation of dicarboxylic acids. The subsequent alpha-oxidation of these dicarboxylic acids can result in the production of 2-hydroxydecanedioic acid. Therefore, its presence points to a bottleneck in the peroxisomal fatty acid oxidation machinery.

Association with Altered Fatty Acid Metabolism and Related Conditions

Beyond congenital peroxisomal disorders, the excretion of 2-hydroxydecanedioic acid can also be influenced by dietary factors and other metabolic conditions that affect fatty acid metabolism.

The administration of diets rich in medium-chain triglycerides (MCTs) has been shown to increase the urinary excretion of 2-hydroxydecanedioic acid. ebi.ac.uknih.gov MCTs are readily absorbed and transported to the liver, where they undergo rapid oxidation. This metabolic influx can overload the mitochondrial β-oxidation pathway, leading to an increased reliance on ω-oxidation for the metabolism of the medium-chain fatty acids. This process generates dicarboxylic acids, which can then be further metabolized to 2-hydroxydecanedioic acid. Interestingly, similar to patients with Zellweger syndrome, premature infants fed an MCT-containing diet also excrete predominantly the 2R-enantiomer of 2-hydroxydecanedioic acid. ebi.ac.uk

Table 2: Conditions Leading to Increased 2-Hydroxydecanedioic Acid Excretion

| Condition | Metabolic Context | Mechanism |

|---|---|---|

| Peroxisomal Biogenesis Disorders | Impaired peroxisomal fatty acid β-oxidation. nih.gov | Shunting of fatty acids to alternative pathways like ω-oxidation, leading to dicarboxylic acid formation and subsequent α-oxidation. |

| Medium-Chain Triglyceride (MCT) Administration | High influx of medium-chain fatty acids. nih.gov | Overload of mitochondrial β-oxidation, increased ω-oxidation, and subsequent formation of dicarboxylic acids. |

| Ketoacidosis | Increased mobilization and oxidation of fatty acids. wikipedia.orgnih.gov | Overproduction of acetyl-CoA from fatty acid oxidation, leading to ketogenesis and potential shunting of fatty acid metabolites to ω-oxidation. |

| Other Fatty Acid Oxidation Abnormalities | Defects in mitochondrial fatty acid β-oxidation enzymes. nih.govmsdmanuals.com | Accumulation of fatty acid intermediates that can be diverted to alternative metabolic pathways, including ω-oxidation. |

Elevated levels of 2-hydroxydecanedioic acid can also be observed in states of ketoacidosis, such as diabetic ketoacidosis. wikipedia.orgnih.gov In these conditions, a lack of insulin (B600854) or cellular glucose utilization leads to increased lipolysis and a massive influx of fatty acids to the liver for oxidation. nih.gov This overwhelming of the β-oxidation pathway can lead to the increased production of dicarboxylic acids through ω-oxidation, and consequently, 2-hydroxydecanedioic acid. Similarly, inherited disorders of mitochondrial fatty acid oxidation can also result in the urinary excretion of this and other dicarboxylic acids due to the blockage of the primary fatty acid metabolism pathway. nih.govmsdmanuals.com

Emerging Roles in Disease-Specific Metabolomic Signatures

Current scientific literature does not yet contain specific research detailing the role of 2-Hydroxydecanedioic acid in disease-specific metabolomic signatures. While the field of metabolomics is rapidly advancing, with numerous studies identifying metabolic biomarkers for a wide range of diseases, research has not yet specifically implicated 2-Hydroxydecanedioic acid as a significant marker for any particular pathology.

Metabolomic studies focus on the comprehensive analysis of metabolites in biological samples to identify changes associated with disease states. These investigations have successfully identified signatures for conditions such as cardiovascular diseases, various cancers, and neurodegenerative disorders. However, a thorough review of existing research reveals a gap in the literature concerning the specific contribution of 2-Hydroxydecanedioic acid to the metabolic profiles of these or any other diseases.

Future metabolomic research may yet uncover a role for 2-Hydroxydecanedioic acid in specific disease contexts. Such studies would involve the targeted or untargeted analysis of this compound in large patient cohorts to correlate its levels with disease presence, progression, or response to treatment.

Given the current lack of data, no detailed research findings or data tables can be presented for the role of 2-Hydroxydecanedioic acid in disease-specific metabolomic signatures. Further investigation is required to elucidate any potential biological significance in physiological and pathophysiological contexts.

Synthetic Methodologies and Derivatization Studies of 2 Hydroxydecanedioic Acid and Its Analogues

Chemical Synthesis Approaches for 2-Hydroxydecanedioic Acid

The chemical synthesis of α-hydroxy dicarboxylic acids, such as 2-hydroxydecanedioic acid, can be approached through several general methodologies. One common route involves the hydrolysis of α-halocarboxylic acids. This method utilizes readily available precursors where a halogen atom is positioned on the carbon adjacent to a carboxylic acid group. Through a base-induced reaction followed by an acidic workup, the halogen is substituted with a hydroxyl group to yield the desired 2-hydroxycarboxylic acid.

Another established pathway is the cyanohydrin reaction. This involves the addition of hydrogen cyanide to an aldehyde or ketone, forming a cyanohydrin intermediate. Subsequent acidic hydrolysis of the nitrile group in this intermediate converts it into a carboxylic acid, resulting in the final α-hydroxy acid product. More specialized synthetic strategies include the reaction of dilithiated carboxylic acids with oxygen, followed by an aqueous workup to produce the target molecule. Additionally, α-keto aldehydes can be transformed into α-hydroxy acids via the Cannizzaro reaction.

Recent advancements have focused on the reductive carboxylation of aldehydes using carbon dioxide (CO₂), which is considered an ideal, non-toxic, and renewable C1 synthon. This approach offers a promising strategy for the selective synthesis of biologically important α-hydroxycarboxylic acids. The process can be facilitated by various catalytic systems, including nickel-based catalysts and visible-light photoredox catalysts, or through electrochemical methods that use electric current as a redox agent.

A specific method for the synthesis of hydroxy diacids, including 2-hydroxydecanedioic acid, has been described, providing a convenient and general route to this class of compounds. This highlights the ongoing development of efficient and targeted synthetic methodologies.

Biocatalytic and Enzymatic Production of Hydroxycarboxylic Acids

Biocatalytic and enzymatic methods present a "green" alternative to traditional chemical synthesis for producing hydroxycarboxylic acids. These approaches are advantageous due to their mild reaction conditions, high selectivity, and reduced environmental impact. The bioconversion of fatty acids or alkanes using ω-oxidation pathways is a well-studied route for producing dicarboxylic acids (DCAs). nih.gov This pathway typically involves a cytochrome P450 monooxygenase that hydroxylates the terminal methyl group of a fatty acid. nih.gov Subsequent oxidation steps, catalyzed by alcohol and aldehyde dehydrogenases, convert the hydroxyl group into a carboxyl group, forming a DCA. nih.gov Engineered microbial consortia, where different steps of a biocatalytic cascade are distributed among specialized E. coli strains, have been designed to efficiently convert cycloalkanes to α,ω-dicarboxylic acids. nih.gov

Enzymes such as carboxylic acid reductases (CARs) are also gaining attention. CARs can selectively reduce a wide range of carboxylic acids to their corresponding aldehydes, a challenging chemical transformation. This enzymatic capability can be integrated into multi-step biocatalytic processes for producing complex molecules. Furthermore, microorganisms like Clostridium butyricum have been shown to convert L-2-amino acids into their corresponding 2-hydroxy acids. nih.gov

Production of Enantiopure Hydroxycarboxylic Acids from Bacterial Polyhydroxyalkanoates (PHAs)

Bacterial polyhydroxyalkanoates (PHAs) represent a significant and renewable source for producing enantiomerically pure hydroxycarboxylic acids. nih.gov PHAs are polyesters synthesized and stored intracellularly by numerous microorganisms as carbon and energy reserves. nih.govnih.gov These biopolymers are composed of over 140 different chiral (R)-hydroxycarboxylic acid monomers, making them a valuable feedstock for chiral synthons. nih.gov

The production of these valuable acids from PHAs can be achieved through several methods:

Chemical Depolymerization: The biosynthesized PHA polymer can be harvested from the bacterial cells and chemically degraded to release the constituent hydroxycarboxylic acid monomers. For example, (R)-3-hydroxybutyric acid and (R)-3-hydroxyvaleric acid have been produced from their respective polymers, PHB and PHBV, through chemical degradation. nih.gov

In Vivo Depolymerization: An alternative approach utilizes the bacteria's own intracellular PHA depolymerases (PhaZ) to hydrolyze the stored PHA granules. nih.govmdpi.com By controlling environmental conditions, the bacteria can be induced to break down the polymer, releasing the (R)-hydroxycarboxylic acid monomers into the surrounding medium. This method has been used to produce (R)-3-hydroxybutyric acid with high yields from polyhydroxybutyrate (B1163853) (PHB). nih.gov

The enzymatic degradation of PHA yields monomers that can be recovered and utilized as chiral precursors in the synthesis of various fine chemicals and pharmaceuticals. nih.gov Research has demonstrated the production of medium-chain-length (R)-3-hydroxycarboxylic acids via the hydrolytic degradation of PHAs synthesized by Pseudomonas putida. nih.gov

| Production Method | Description | Example Monomers | Source Organism Example |

| Chemical Depolymerization | External chemical process (e.g., acidic alcoholysis) to break down extracted PHA polymer. | (R)-3-hydroxybutyric acid, (R)-3-hydroxyvaleric acid | Cupriavidus necator (for PHB/PHBV) |

| In Vivo Depolymerization | Utilization of intracellular depolymerase enzymes within the bacteria to hydrolyze stored PHA. | (R)-3-hydroxybutyric acid, medium-chain-length (R)-3-hydroxyalkanoates | Pseudomonas putida |

Research on Structural Analogues and Homologues of 2-Hydroxydecanedioic Acid

Investigation of 3-Hydroxysebacic Acid (3-Hydroxydecanedioic Acid)

3-Hydroxysebacic acid, also known as 3-hydroxydecanedioic acid, is a structural isomer of 2-hydroxydecanedioic acid and a notable urinary organic acid. It is frequently studied in the context of human metabolism and certain metabolic disorders. hmdb.canih.gov In patients with ketoacidosis, urine samples often contain a variety of aliphatic 3-hydroxy dicarboxylic acids, with 3-hydroxydecanedioic acid being a major component. hmdb.ca

The metabolic origin of 3-hydroxydicarboxylic acids is believed to be the combination of omega (ω)-oxidation and subsequent, incomplete beta (β)-oxidation of fatty acids. hmdb.canih.gov Under conditions of high fatty acid mobilization or impaired β-oxidation, the ω-oxidation pathway becomes more active, converting fatty acids into dicarboxylic acids. nih.gov These can then undergo β-oxidation, which, if incomplete, can result in the formation and excretion of 3-hydroxydicarboxylic acids. hmdb.ca Elevated urinary levels of 3-hydroxydecanedioic acid are observed in individuals on a medium-chain triglyceride (MCT) diet and in patients with certain fatty acid oxidation disorders. hmdb.canih.gov

Exploration of Other Hydroxydicarboxylic Acid Homologues (e.g., Hydroxydodecanedioic Acid, Hydroxytetradecanedioic Acid)

Research into hydroxydicarboxylic acid homologues provides broader insights into their synthesis, metabolism, and potential applications.

Hydroxydodecanedioic Acid: Both 3-hydroxydodecanedioic acid and ω-hydroxydodecanoic acid have been subjects of investigation.

3-Hydroxydodecanedioic acid is excreted in the urine of children with disorders of fatty acid metabolism, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. nih.gov Synthetic schemes for producing both 3-hydroxydodecanedioic acid and its deuterated analog have been developed to serve as standards for quantitative diagnostic methods. nih.govzenodo.org

ω-Hydroxydodecanoic acid (HDA) is a valuable precursor for the production of Nylon 12. rsc.org While chemical synthesis routes exist, they are often not environmentally friendly. rsc.org Significant research has focused on green synthesis alternatives, such as engineering the yeast Candida viswanathii. This engineered yeast can convert dodecane (B42187) into dodecanedioic acid, with HDA as a key metabolic intermediate. By using CRISPR-based gene knockdown to repress the enzymes that convert HDA to the final dicarboxylic acid, researchers have dramatically increased the production titer of HDA. rsc.org

Hydroxytetradecanedioic Acid: 3-Hydroxytetradecanedioic acid is a long-chain hydroxy fatty acid that has been identified as a human metabolite.

Metabolic Relevance: Elevated urinary levels of this compound are associated with specific metabolic disorders, including 3-hydroxydicarboxylic aciduria. smolecule.com This condition can arise from impairments in metabolic pathways involving coenzyme A, particularly during periods of stress such as fasting or infection. smolecule.com

Synthesis: Both chemical and biotechnological synthesis methods for 3-hydroxytetradecanedioic acid have been explored. Chemical approaches include the reaction of olefinic aldehydes with Grignard reagents followed by oxidation, or the hydrolysis of corresponding esters or lactones. smolecule.com Biotechnological production can be achieved through microbial fermentation using specific bacterial strains capable of producing hydroxy fatty acids. smolecule.com

| Compound | Chain Length | Position of -OH | Key Research Focus |

| 3-Hydroxysebacic Acid | C10 | 3 | Biomarker for metabolic disorders (ketoacidosis, FAO defects). hmdb.canih.gov |

| 3-Hydroxydodecanedioic Acid | C12 | 3 | Diagnostic marker for LCHAD deficiency; chemical synthesis of standards. nih.gov |

| ω-Hydroxydodecanoic Acid | C12 | 12 | Biocatalytic production from dodecane for use as a polymer precursor. rsc.org |

| 3-Hydroxytetradecanedioic Acid | C14 | 3 | Biomarker for 3-hydroxydicarboxylic aciduria; chemical and biotech synthesis. smolecule.com |

Advanced Research Perspectives and Future Directions for 2 Hydroxydecanedioic Acid

Comprehensive Systems Biology Approaches for Elucidating Metabolic Networks

A systems-level understanding of 2-Hydroxydecanedioic acid is crucial to decipher its role in human metabolism. Modern systems biology, which integrates various "omics" data, offers a powerful framework for mapping the metabolic networks in which this dicarboxylic acid participates.

Metabolomics and Pathway Analysis: Untargeted and targeted metabolomics can pinpoint correlations between 2-Hydroxydecanedioic acid levels and other metabolites, suggesting functional links and shared pathways. While the direct metabolic pathways involving 2-Hydroxydecanedioic acid are not yet fully detailed in databases like the Human Metabolome Database (HMDB), it is known to be a medium-chain hydroxy acid. hmdb.ca General strategies for elucidating the metabolism of dicarboxylic acids involve tracing their origins from the ω-oxidation of fatty acids and subsequent β-oxidation. acs.orgnih.gov Future research could apply stable isotope tracing to track the metabolic fate of precursors to 2-Hydroxydecanedioic acid and identify its downstream products.

Integrated Omics: A more holistic view can be achieved by integrating metabolomic data with proteomic and transcriptomic analyses. For instance, by correlating levels of 2-Hydroxydecanedioic acid with the expression of specific enzymes (proteomics) and their corresponding genes (transcriptomics), researchers can identify the proteins responsible for its synthesis and degradation. nih.gov This approach has been successfully applied to study the production of other mid-to-long-chain dicarboxylic acids, providing a blueprint for future investigations into 2-Hydroxydecanedioic acid. acs.orgnih.govresearcher.life

Computational Modeling: The data generated from these omics studies can be used to construct and refine computational models of metabolic networks. These models can simulate metabolic fluxes and predict how the network might respond to various physiological or pathological stimuli, thus generating new hypotheses about the function of 2-Hydroxydecanedioic acid.

| Omics Approach | Application to 2-Hydroxydecanedioic Acid Research | Potential Insights |

| Metabolomics | Quantify levels in various biological samples under different conditions. | Identify metabolic pathways and correlations with other metabolites. |

| Proteomics | Identify enzymes that co-vary with 2-Hydroxydecanedioic acid levels. | Discover enzymes involved in its synthesis and degradation. |

| Transcriptomics | Identify genes whose expression correlates with 2-Hydroxydecanedioic acid levels. | Uncover the genetic regulation of its metabolic pathways. |

| Fluxomics | Use stable isotope tracers to follow the flow of atoms through metabolic pathways. | Determine the rates of synthesis and catabolism of 2-Hydroxydecanedioic acid. |

Exploration of Unidentified Biological Functions and Cellular Interactions

Beyond its role as a metabolic intermediate, 2-Hydroxydecanedioic acid may possess specific biological functions and engage in cellular interactions that have yet to be discovered.

Receptor Binding and Signaling: A promising avenue of research is the investigation of 2-Hydroxydecanedioic acid as a potential ligand for cell surface or nuclear receptors. The family of hydroxy-carboxylic acid (HCA) receptors are G protein-coupled receptors that bind to various hydroxy-fatty acids and are involved in metabolic regulation. frontiersin.org Given its structure, it is plausible that 2-Hydroxydecanedioic acid could interact with one of these receptors, or a yet-to-be-identified receptor, to initiate intracellular signaling cascades. For example, the structurally similar fatty acid, 10-hydroxy-2-decenoic acid, has been shown to influence the PI3K/AKT signaling pathway. rsc.orgresearchgate.net Future studies could employ binding assays and cell-based signaling reporters to screen for potential receptors and downstream pathways affected by 2-Hydroxydecanedioic acid.

Enzyme Inhibition or Activation: As a metabolic product, 2-Hydroxydecanedioic acid could act as a feedback or feed-forward regulator of enzymatic activity. Investigating its ability to modulate the activity of key enzymes in fatty acid metabolism or other related pathways could reveal novel regulatory functions.

Influence on Cellular Processes: Changes in the concentration of dicarboxylic acids have been linked to various cellular processes. Future research could explore the effects of 2-Hydroxydecanedioic acid on processes such as inflammation, oxidative stress, and mitochondrial function. The anti-inflammatory properties of similar medium-chain fatty acids suggest this could be a fruitful area of investigation. qu.edu.qa

| Potential Function | Research Approach | Example of a Related Finding |

| Cell Signaling | Receptor binding assays, second messenger measurements. | 10-hydroxy-2-decenoic acid influences the PI3K/AKT pathway. rsc.orgresearchgate.net |

| Enzyme Regulation | In vitro enzyme activity assays. | Fatty acid metabolites can allosterically regulate metabolic enzymes. |

| Anti-inflammatory Effects | Measurement of inflammatory markers in cell culture. | Structurally similar fatty acids exhibit anti-inflammatory properties. qu.edu.qa |

Methodological Advancements for Enhanced Sensitivity and Specificity in 2-Hydroxydecanedioic Acid Analysis

Progress in understanding the roles of 2-Hydroxydecanedioic acid is intrinsically linked to the ability to accurately and sensitively measure its concentration in complex biological matrices.

High-Sensitivity Mass Spectrometry: The development of high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is paramount. nih.govnih.gov Techniques such as chemical derivatization can be employed to enhance the ionization efficiency and detection sensitivity of dicarboxylic acids. nih.govmdpi.com The use of stable isotope-labeled internal standards in these assays is crucial for accurate quantification. nih.gov

Advanced Chromatographic Separations: The separation of 2-Hydroxydecanedioic acid from its isomers and other structurally similar molecules is a significant analytical challenge. The use of advanced chromatography techniques, such as chiral chromatography, can enable the separation and quantification of different stereoisomers of 2-Hydroxydecanedioic acid, which may have distinct biological activities. Novel ion chromatography methods have also been developed for the improved separation of low molecular weight dicarboxylic acids. nih.gov

Novel Detection Strategies: The development of novel sensors and recognition elements for dicarboxylic acids could lead to new analytical platforms for their detection. researchgate.netrsc.org These could offer advantages in terms of speed, cost, and portability for certain applications.

| Analytical Technique | Advantage for 2-Hydroxydecanedioic Acid Analysis |

| LC-MS/MS | High sensitivity and specificity for quantification in complex samples. mdpi.com |

| Chemical Derivatization | Improved ionization efficiency and detection limits in mass spectrometry. nih.govmdpi.com |

| Chiral Chromatography | Separation of stereoisomers, which may have different biological functions. |

| Ion Chromatography | Enhanced separation of dicarboxylic acids from interfering ions. nih.gov |

Development of Robust Reference Standards and Databases for Cross-Study Comparisons

To ensure the reproducibility and comparability of research findings across different laboratories, the development and accessibility of robust reference standards and comprehensive databases are essential.

Certified Reference Materials: The availability of certified reference materials (CRMs) for 2-Hydroxydecanedioic acid is critical for the validation of analytical methods and the establishment of traceability in measurements. While research-grade standards are commercially available, the development of CRMs with certified purity and concentration will be a key step forward for the field. medkoo.comadvatechgroup.com

Comprehensive Metabolite Databases: The inclusion of detailed information on 2-Hydroxydecanedioic acid in publicly accessible databases is vital for data sharing and interpretation. Databases such as the Human Metabolome Database (HMDB), PubChem, and LIPID MAPS already contain entries for 2-Hydroxydecanedioic acid. hmdb.canih.govnih.govwikidata.org Future efforts should focus on enriching these entries with more extensive experimental data, including quantitative data from different populations and disease states, as well as curated information on its metabolic pathways and biological functions.

Data Repositories: Public data repositories like MetaboLights and the Metabolomics Workbench play a crucial role in the dissemination of metabolomics data. metabolomicsworkbench.orgebi.ac.uknih.gov The deposition of raw and processed analytical data from studies involving 2-Hydroxydecanedioic acid into these repositories will facilitate meta-analyses and the development of more comprehensive systems-level models of its metabolism.

| Resource | Importance for 2-Hydroxydecanedioic Acid Research |

| Certified Reference Standards | Ensures accuracy and comparability of quantitative measurements. |

| Human Metabolome Database (HMDB) | Provides a centralized source of chemical and biological information. hmdb.ca |

| LIPID MAPS | Offers a systematic classification and structural data for lipids. nih.govlipidmaps.org |

| MetaboLights/Metabolomics Workbench | Facilitates the sharing and reuse of experimental data. metabolomicsworkbench.orgebi.ac.uknih.gov |

Q & A

Q. How can researchers accurately identify and quantify 2-Hydroxydecanedioic acid in complex biological matrices?

Methodological Answer: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is the gold standard. Key parameters include:

- Retention time : 0.766 min (under specific chromatographic conditions) .

- Mass-to-charge ratio (m/z) : 236.1497 (negative ion mode) with a mass error of -1.91 ppm .

- Fragmentation patterns : Compare with reference standards or databases (e.g., NIST) to confirm structural integrity .

For quantification, use isotopically labeled internal standards (e.g., ²H or ¹³C analogs) to correct for matrix effects and ionization efficiency .

Q. What are the primary challenges in distinguishing 2-Hydroxydecanedioic acid from its structural isomers (e.g., 3-hydroxysebacic acid)?

Methodological Answer: Isomeric resolution requires:

- Chromatographic optimization : Adjust column chemistry (e.g., C18 vs. HILIC) and mobile phase gradients to enhance separation .

- Tandem MS/MS : Compare fragment ion profiles. For example, 2-Hydroxydecanedioic acid may produce unique fragments at m/z 217.1071 ([M–H]⁻) under collision-induced dissociation, differing from 3-hydroxysebacic acid .

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm hydroxyl group positioning if ambiguity persists .

Intermediate Research Questions

Q. How should researchers design in vivo studies to assess the metabolic role of 2-Hydroxydecanedioic acid in disease models?

Methodological Answer:

- Model selection : Use rodent models (e.g., rats) with induced conditions (e.g., psoriasis arthritis) to mirror human metabolic dysregulation .

- Dosage and administration : Administer 2-Hydroxydecanedioic acid orally or intravenously at physiologically relevant concentrations (e.g., 2.02–3.11 µg/mL in serum) and track temporal changes .

- Endpoint analysis : Combine serum metabolomics with histopathology to correlate metabolite levels (e.g., elevated 2-Hydroxydecanedioic acid) with disease severity markers .

Q. What statistical approaches are recommended for analyzing variability in 2-Hydroxydecanedioic acid measurements across experimental replicates?

Methodological Answer:

- Multivariate analysis : Orthogonal Partial Least Squares-Discriminant Analysis (O-PLS-DA) effectively models variability, with Q² > 0.7 indicating robust predictive power .

- Error handling : Report relative standard deviations (RSD) for technical replicates (e.g., ±0.63 g/L for CA in fermentation studies) and use ANOVA to assess significance between biological groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in 2-Hydroxydecanedioic acid’s role as a disease biomarker vs. a metabolic byproduct?

Methodological Answer:

- Multi-omics integration : Pair metabolomics data (showing elevated 2-Hydroxydecanedioic acid in severe PsA patients ) with proteomics to identify enzymes (e.g., hydroxylases) linked to its production.

- Isotopic tracing : Use ¹³C-labeled glucose to track if 2-Hydroxydecanedioic acid originates from host metabolism or microbial gut flora .

- Knockout models : Silence candidate genes (e.g., CYP450 family) in animal models to observe changes in metabolite levels .

Q. What strategies optimize the synthesis of 2-Hydroxydecanedioic acid for mechanistic studies?

Methodological Answer:

- Biocatalytic routes : Use engineered yeast strains (e.g., Candida zeylanoides) to hydroxylate decanedioic acid precursors, achieving yields up to 8.36 g/L under optimized glucose (125 g/L) and time (4 days) conditions .

- Chemical synthesis : Employ Friedel-Crafts acylation with boron trifluoride catalysts, followed by hydroxylation via OsO₄-mediated dihydroxylation .

- Purity validation : Confirm synthetic batches using LC-MS (m/z 236.1497) and FT-IR to detect residual catalysts or byproducts .

Q. How can advanced imaging techniques elucidate the subcellular localization of 2-Hydroxydecanedioic acid?

Methodological Answer:

- Mass spectrometry imaging (MSI) : Map spatial distribution in tissue sections (e.g., liver or synovial fluid) with 10 µm resolution .

- Fluorescent tagging : Synthesize a dansyl-derivatized analog for confocal microscopy, targeting organelles like mitochondria or peroxisomes .

Data Interpretation & Reproducibility

Q. How should researchers address discrepancies in 2-Hydroxydecanedioic acid’s reported toxicity profiles?

Methodological Answer:

- Standardized assays : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in zebrafish embryos) and compare with existing data (e.g., no acute toxicity reported in rats at 3.11 µg/mL ).

- Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify confounding variables (e.g., solvent choice or exposure duration) .

Q. What protocols ensure reproducibility in 2-Hydroxydecanedioic acid extraction from biological samples?

Methodological Answer:

- Sample preparation : Use methanol:water (80:20) for protein precipitation, followed by SPE cleanup (C18 cartridges) to remove lipids .

- Storage conditions : Store extracts at -80°C under nitrogen to prevent oxidation .

- Inter-laboratory validation : Participate in ring trials using shared reference materials (e.g., NIST SRM 1950 plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.